molecular formula C14H22N2O3 B12193996 N-[(3,4-dimethoxyphenyl)methyl]-2-(propylamino)acetamide

N-[(3,4-dimethoxyphenyl)methyl]-2-(propylamino)acetamide

Cat. No.: B12193996
M. Wt: 266.34 g/mol
InChI Key: CEQQUHFOKIGKMP-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-2-(propylamino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dimethoxyphenyl group attached to a propylamino acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-(propylamino)acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently acetylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-2-(propylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-2-(propylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-(propylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • 3,4-Dimethoxyphenethylamine
  • N-(4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-2-(propylamino)acetamide is unique due to its specific structural features, such as the propylamino group attached to the acetamide moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(propylamino)acetamide

InChI

InChI=1S/C14H22N2O3/c1-4-7-15-10-14(17)16-9-11-5-6-12(18-2)13(8-11)19-3/h5-6,8,15H,4,7,9-10H2,1-3H3,(H,16,17)

InChI Key

CEQQUHFOKIGKMP-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)NCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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